molecular formula C10H16BrN3O2S B13086091 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide

Cat. No.: B13086091
M. Wt: 322.22 g/mol
InChI Key: ATKQXYXSPVWIFF-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the nitrogen atom, a methylamino group at the 2nd position, and a sulfonamide group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide involves multiple steps. One of the practical and robust methods for its synthesis includes the following steps :

    Bromination: Introduction of the bromine atom at the 5th position of the pyridine ring.

    N-tert-butylation: Introduction of the tert-butyl group at the nitrogen atom.

    Methylamination: Introduction of the methylamino group at the 2nd position.

    Sulfonamidation: Introduction of the sulfonamide group at the 3rd position.

Industrial Production Methods

The industrial production of this compound involves a continuous multistep process that ensures high yield and purity. The process is designed to be scalable and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide: Lacks the methylamino group at the 2nd position.

    N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide: Lacks the bromine atom at the 5th position.

    5-Bromo-2-(methylamino)pyridine-3-sulfonamide: Lacks the tert-butyl group at the nitrogen atom.

Uniqueness

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H16BrN3O2S

Molecular Weight

322.22 g/mol

IUPAC Name

5-bromo-N-tert-butyl-2-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C10H16BrN3O2S/c1-10(2,3)14-17(15,16)8-5-7(11)6-13-9(8)12-4/h5-6,14H,1-4H3,(H,12,13)

InChI Key

ATKQXYXSPVWIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)NC

Origin of Product

United States

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